2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole
Overview
Description
“2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole” is a chemical compound with the molecular formula C15H16N2O6S and a molecular weight of 352.361 . It’s an impurity of Acotiamide, a drug used for the treatment of postprandial fullness, upper abdominal bloating, and early satiation due to functional dyspepsia .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C15H16N2O6S/c1-4-23-14(20)9-7-24-15(16-9)17-13(19)8-5-11(21-2)12(22-3)6-10(8)18/h5-7,18H,4H2,1-3H3,(H,16,17,19)
. This indicates the compound has a thiazole ring, an amide group, and multiple ether and ester groups. Physical And Chemical Properties Analysis
The compound has a molecular weight of 352.361 . Its IUPAC name is ethyl 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate .Scientific Research Applications
Synthesis and Chemical Properties : A study by Badr et al. (1981) discusses the synthesis of 2-aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines from α-amino acid ethyl esters containing hydroxyl or mercapto groups. They explored the dehydrogenation and acetylation of these compounds, leading to bicyclic compounds like 5,6,7,8-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones, which may have relevance to the compound of interest (Badr, M., Aly, M. M., Fahmy, A., & Mansour, M. E., 1981).
Reactions and Derivative Formation : Nagano et al. (1972) examined the reactions of ethoxycarbonyl isothiocyanate with 4,5-substituted 2-aminothiazoles, leading to various derivatives. Their research contributes to understanding the reactivity and potential applications of thiazole derivatives, closely related to the compound (Nagano, M., Matsui, T., Tobitsuka, J., & Oyamada, K., 1972).
Antimicrobial Activities : Shetty et al. (2008) synthesized new 2-arylthio-3-ethoxycarbonyl-6-arylimidazo[2,1-b]thiazoles and tested them for antibacterial and antifungal activities. This study highlights the potential of thiazole derivatives in developing antimicrobial agents, which may extend to the compound of interest (Shetty, N. S., Koti, R., Lamani, R. S., Badiger, N., & Khazi, I. M., 2008).
Structural Analysis : Bernès et al. (2002) investigated the structural aspects of 2,4-disubstituted thiazoles, including those with dimethoxyphenyl groups, similar to the compound . They focused on the effect of intermolecular hydrogen bonds on the rotamers' structure (Bernès, S., Berros, M. I., Rodríguez de Barbarín, C., & Sánchez-Viesca, F., 2002).
Antitumor Evaluation : Alvarez-Ibarra et al. (1997) synthesized thiazolo[5,4-b]quinolines, related to the compound of interest, and evaluated their antitumor activities. They identified structural features crucial for significant antitumor activity (Alvarez-Ibarra, C., Fernández-Granda, R., Quiroga, M., Carbonell, Á., Cárdenas, F., & Giralt, E., 1997).
properties
IUPAC Name |
ethyl 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6S/c1-4-23-14(20)9-7-24-15(16-9)17-13(19)8-5-11(21-2)12(22-3)6-10(8)18/h5-7,18H,4H2,1-3H3,(H,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEGJHFOZNPWPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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